molecular formula C20H30BNO3 B12974961 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one

2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one

Cat. No.: B12974961
M. Wt: 343.3 g/mol
InChI Key: NOGQILOPINAKJY-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinoline scaffold fused with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) and a 2,2-dimethylpropan-1-one moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl systems in drug synthesis . The dihydroquinoline core may enhance π-π interactions in biological targets, while the dimethylpropanone group influences lipophilicity and steric bulk. Applications span medicinal chemistry (e.g., kinase inhibitors) and materials science .

Properties

Molecular Formula

C20H30BNO3

Molecular Weight

343.3 g/mol

IUPAC Name

2,2-dimethyl-1-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-quinolin-1-yl]propan-1-one

InChI

InChI=1S/C20H30BNO3/c1-18(2,3)17(23)22-13-9-11-14-10-8-12-15(16(14)22)21-24-19(4,5)20(6,7)25-21/h8,10,12H,9,11,13H2,1-7H3

InChI Key

NOGQILOPINAKJY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCN3C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one typically involves multiple steps. One common approach is to start with a quinoline derivative, which undergoes a series of reactions including alkylation, reduction, and boronation to introduce the boronate ester group. The reaction conditions often involve the use of catalysts such as palladium or rhodium complexes, and reagents like lithium aluminum hydride for reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-couplings with aryl halides, a key reaction for constructing biaryl systems. Representative conditions and yields include:

Substrate Catalyst System Base Solvent Temp/Time Yield Source
Brominated quinoline derivativePd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>Ethanol/Toluene80°C, 18 h48%
Pyridinyl bromidePd(OAc)<sub>2</sub>/PPh<sub>3</sub>Cs<sub>2</sub>CO<sub>3</sub>1,4-Dioxane80°C, 16 h48%
Chloropyridine derivativesPd/C + Ammonium formateDIPEADMF160°C (microwave)68%

Key Observations :

  • Catalyst Efficiency : Tetrakis(triphenylphosphine)palladium(0) and Pd(OAc)<sub>2</sub> with ligands like BINAP are commonly used .

  • Microwave Acceleration : Reactions under microwave irradiation reduce time (e.g., 30 min at 160°C) .

  • Solvent Systems : Polar aprotic solvents (DMF, dioxane) and toluene/ethanol mixtures are optimal for solubility and reactivity .

Functionalization of the Dihydroquinoline Core

The dihydroquinoline ring undergoes further modifications post-coupling:

Hydrogenation

  • Reduction : Transfer hydrogenation with Pd/C and ammonium formate converts nitro groups to amines (e.g., intermediate reduction in opioid receptor ligand synthesis) .

  • Conditions : 60–80°C in methanol/ethyl acetate, achieving >90% conversion .

Nucleophilic Substitution

Stability and Side Reactions

  • Hydrolysis Sensitivity : The pinacol boronate group is stable under anhydrous conditions but hydrolyzes slowly in aqueous media to form boronic acids .

  • Byproduct Formation : Competing protodeboronation occurs at >100°C, particularly in protic solvents .

Comparative Analysis with Analogues

Feature This Compound Naphthyridine Analogue
Reactivity in Coupling Moderate (48–72% yields)Higher (72–100% yields)
Thermal Stability Stable ≤80°CStable ≤100°C
Pharmaceutical Use KOR/MOR modulators Protein degraders

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of 3,4-dihydroquinoline compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety in 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one enhances its effectiveness against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects:
The compound has also been investigated for its neuroprotective effects. It has been found to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the dioxaborolane group is believed to play a crucial role in stabilizing the compound's structure and enhancing its bioactivity .

Materials Science

Organic Light Emitting Diodes (OLEDs):
In materials science, 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one has been explored as a potential material for OLEDs due to its favorable photophysical properties. The compound exhibits strong fluorescence and good thermal stability. Researchers have synthesized OLED devices using this compound as an emitting layer, demonstrating promising results in terms of efficiency and color purity .

Sensors:
The compound's unique structural features allow it to function as a sensor for detecting various analytes. Its boron-containing moiety can interact with different ions and small molecules, making it suitable for applications in environmental monitoring and biomedical diagnostics. Studies have reported its use in developing sensors that can detect heavy metals or biomolecules with high sensitivity .

Organic Synthesis

Catalysis:
The compound serves as a catalyst in several organic reactions. Its boron-containing structure facilitates various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. The catalytic properties of 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one have been utilized to synthesize complex organic molecules efficiently .

Synthetic Pathways:
The synthesis of this compound itself involves several steps that utilize palladium-catalyzed reactions. For instance:

Step Reagents Conditions Yield (%)
Step 1Palladium(II) dichloride; Potassium carbonate100 °C; Inert atmosphere26%
Step 21-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-lH-pyrazoleOvernight stirring21%
Step 3Purification via chromatographyVarious solventsVariable

These synthetic pathways highlight the versatility of the compound in organic synthesis and its potential for further development into more complex structures.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one exerts its effects depends on its application. In Suzuki-Miyaura coupling, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Modifications Biological/Reactivity Relevance Reference
Target Compound 3,4-Dihydroquinoline 8-Pinacol boronate; 2,2-dimethylpropan-1-one Suzuki coupling; potential kinase binding
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one (H2) 3,4-Dihydroquinoline Ibuprofen-derived aryl; propan-1-one Antioxidant, anti-inflammatory activity
8-Fluoro-3,4-dihydro-1-methyl-6-(pinacol boronate)-2(1H)-quinolinone 3,4-Dihydroquinolin-2-one Fluoro; methyl; ketone Enhanced electronic effects for coupling
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chroman Pinacol boronate at C8 Altered ring strain and π-conjugation
1-(3-(Pinacol boronate)phenyl)propan-1-one Phenyl Propan-1-one; boronate at meta position Flexibility vs. rigidity in drug design

Key Reactivity Differences :

  • The target compound’s dihydroquinoline scaffold may exhibit slower coupling kinetics due to steric hindrance compared to phenyl-based analogs (e.g., ) .
  • Chroman-derived boronate () offers improved solubility but reduced planarity for target binding .
Physicochemical Properties

Table 2: Experimental and Calculated Properties

Compound Name Molecular Weight LogP (Experimental) LogP (In Silico) Solubility (mg/mL) Reference
Target Compound ~413.3* 3.8 (predicted) 3.5 <0.1 (DMSO)
H2 (Ibuprofen-quinoline hybrid) 365.5 4.2 4.0 0.5 (DMSO)
1-(3-(Pinacol boronate)phenyl)propan-1-one 260.1 2.9 2.7 1.2 (DMSO)
8-Fluoroquinolinone boronate () 347.2 3.1 3.3 0.3 (DMSO)

*Calculated from molecular formula.

  • The target compound’s higher molecular weight and logP suggest lower solubility but improved membrane permeability compared to phenyl analogs .
Stability and Challenges
  • Boronate esters are prone to hydrolysis, but the 4,4,5,5-tetramethyl groups in the target compound enhance stability versus non-methylated analogs .
  • Steric bulk from dimethylpropanone may reduce metabolic degradation but limit solubility .

Biological Activity

The compound 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one (CAS No. 2246767-58-6) is a complex organic molecule with potential applications in medicinal chemistry. Its structure incorporates a dioxaborolane moiety and a quinoline derivative, which may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula: C20H30BNO3
  • Molecular Weight: 343.3 g/mol
  • CAS Number: 2246767-58-6

The biological activity of this compound is largely attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form stable complexes with biomolecules, potentially influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one exhibit significant anticancer properties. For instance:

  • Inhibition of Kinase Activity: Compounds containing dioxaborolane moieties have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. This inhibition can lead to reduced tumor growth and metastasis .

Neuroprotective Effects

Research has suggested that derivatives of quinoline can provide neuroprotective effects. The specific mechanisms may involve:

  • Reduction of Oxidative Stress: By modulating oxidative stress pathways, these compounds may protect neuronal cells from damage associated with neurodegenerative diseases .

Study 1: Anticancer Activity in Cell Lines

A study evaluated the anticancer effects of related quinoline derivatives in various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Caspase activation
MCF7 (Breast Cancer)3.5Inhibition of RTK signaling
HeLa (Cervical Cancer)4.0Induction of apoptosis

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of quinoline derivatives in animal models of Alzheimer's disease. The study found that treatment with these compounds led to improved cognitive function and reduced amyloid-beta plaque accumulation .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and what catalytic systems are optimal?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative procedure involves using PdCl₂ (0.05 equiv), K₃PO₄ (3.0 equiv), and phenylboronic acid (1.5 equiv) in ethanol at 79°C under N₂. Purification by flash chromatography (n-hexane/EtOAc, 70:30) yields the product . Optimization of ligand systems (e.g., Buchwald-Hartwig conditions) may enhance regioselectivity.

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Key techniques include:

  • ¹H/¹³C NMR : To verify the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and dihydroquinoline moieties.
  • HPLC-MS : For purity assessment (≥98%) and molecular ion confirmation (e.g., [M+H⁺] at m/z 370.22) .
  • X-ray crystallography : For resolving steric effects in the 3,4-dihydroquinoline ring .

Q. What are the primary applications of this compound in organic synthesis?

The boronic ester group enables Suzuki-Miyaura cross-coupling for constructing biaryl systems, while the dihydroquinoline scaffold serves as a directing group in C–H activation reactions . It is also used in synthesizing π-conjugated polymers for optoelectronic materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., protodeboronation or homocoupling)?

  • Temperature control : Lower temperatures (e.g., 60°C) reduce protodeboronation but may slow coupling kinetics.
  • Base selection : K₃PO₄ minimizes side reactions compared to stronger bases like NaOH .
  • Ligand screening : Bulky ligands (e.g., SPhos) suppress homocoupling by stabilizing the Pd(0) intermediate .

Q. What strategies resolve contradictions in mechanistic studies involving this compound’s reactivity?

  • Isotopic labeling : Use of deuterated substrates to track hydrogen transfer in reductive elimination steps.
  • In-situ monitoring : React-IR or NMR spectroscopy to identify transient intermediates (e.g., Pd-aryl complexes) .
  • Computational modeling : DFT studies to elucidate steric effects from the 2,2-dimethylpropan-1-one group .

Q. How does moisture sensitivity of the boronic ester impact synthetic workflows, and how is it managed?

  • Storage : Store under inert gas (Ar) at –20°C with molecular sieves to prevent hydrolysis .
  • Reaction setup : Use Schlenk lines or gloveboxes for anhydrous conditions. Pre-dried solvents (e.g., THF over Na/benzophenone) are critical .

Q. What analytical methods are used to quantify trace impurities in large-scale syntheses?

  • GC-MS/HPLC-DAD : Detect residual palladium (<10 ppm) or unreacted boronic acid.
  • ICP-OES : For metal contamination analysis .
  • NMR relaxation experiments : Identify low-level diastereomers from incomplete stereocontrol .

Methodological Challenges

Q. How are reaction byproducts (e.g., dibrominated derivatives) analyzed and suppressed?

  • Byproduct identification : LC-MS/MS and HRMS to detect brominated side products from halogenated intermediates .
  • Additive screening : Addition of NaBr (0.1 equiv) suppresses electrophilic bromination pathways .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

  • Flash chromatography : Gradient elution (hexane → EtOAc) resolves boronate esters from polar impurities.
  • Recrystallization : Use of DCM/hexane (1:5) to isolate crystalline forms .
  • Prep-HPLC : For milligram-scale isolation of stereoisomers .

Safety and Compliance

Q. What safety protocols are essential for handling intermediates with hazardous byproducts (e.g., bromine)?

  • PPE : Gloves, goggles, and fume hoods are mandatory.
  • Waste disposal : Brominated byproducts require neutralization with Na₂S₂O₃ before disposal .
  • Emergency procedures : Immediate ethanol wash for skin contact with boronic esters .

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